molecular formula C9H9N3O2S B7870464 MFCD16843460

MFCD16843460

Cat. No.: B7870464
M. Wt: 223.25 g/mol
InChI Key: LPNQDFPRKLHFCE-UHFFFAOYSA-N
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Description

MFCD16843460 is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD16843460 typically involves the reaction of ethyl 2-bromoacetate with 3-cyanopyrazine-2-thiol in the presence of a base. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for This compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

MFCD16843460: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

MFCD16843460: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound may find use in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of MFCD16843460 depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can also participate in hydrogen bonding or electrostatic interactions with biological molecules.

Comparison with Similar Compounds

MFCD16843460: can be compared with other pyrazine derivatives:

    This compound: vs. : The pyrazine derivative has two nitrogen atoms in the ring, while the pyridine derivative has only one. This difference can affect the electronic properties and reactivity of the compounds.

    This compound: vs. : The pyrazine derivative has a six-membered ring with two nitrogen atoms, while the pyrimidine derivative has a six-membered ring with nitrogen atoms at positions 1 and 3. This structural difference can influence the compound’s binding affinity and selectivity for biological targets.

Similar Compounds

  • Ethyl 2-[(3-cyanopyridin-2-yl)sulfanyl]acetate
  • Ethyl 2-[(3-cyanopyrimidin-2-yl)sulfanyl]acetate
  • Ethyl 2-[(3-cyanopyrazin-2-yl)sulfanyl]propanoate

These comparisons highlight the unique features of This compound and its potential advantages in various applications.

Properties

IUPAC Name

ethyl 2-(3-cyanopyrazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-8(13)6-15-9-7(5-10)11-3-4-12-9/h3-4H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNQDFPRKLHFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CN=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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